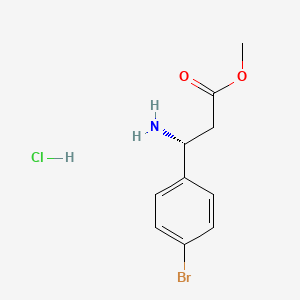
tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate, commonly referred to as tBOC, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a versatile compound used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in various coordination complexes. tBOC is also used as a surfactant in the food and pharmaceutical industries, and as a stabilizer in the production of polyurethane foams. In addition, tBOC is used in the production of polymers, polyesters, and polyurethanes, as well as in the synthesis of pharmaceuticals and other fine chemicals.
科学研究应用
TBOC is used extensively in the scientific research field for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in various coordination complexes. tBOC is also used as a surfactant in the food and pharmaceutical industries, and as a stabilizer in the production of polyurethane foams. In addition, tBOC is used in the production of polymers, polyesters, and polyurethanes, as well as in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of tBOC is complex and involves several steps. First, the tert-butyl chloride reacts with the cyclobutanol to form the tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. This intermediate product then undergoes a series of reactions to form the final product. The reaction involves the formation of an ester group, as well as a carbamate group, which can then be further reacted with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBOC are not yet fully understood. However, it is known that tBOC can act as a surfactant, which can reduce surface tension and increase the solubility of other compounds. It is also known that tBOC can act as a catalyst for certain reactions, such as polymerization reactions. In addition, tBOC can act as a ligand in certain coordination complexes, which can affect the reactivity of the complex.
实验室实验的优点和局限性
The advantages of using tBOC in lab experiments include its low cost, its ease of use, and its wide range of applications. tBOC is also relatively safe to use and has minimal environmental impact. However, there are some limitations to using tBOC in lab experiments. tBOC is highly reactive, and so it can be difficult to control the reaction conditions. In addition, tBOC can form explosive mixtures when mixed with other compounds, and so it should be handled with caution.
未来方向
There are several potential future directions for the use of tBOC. One potential application is in the development of new catalysts for polymerization reactions. tBOC could also be used as a surfactant in the food and pharmaceutical industries, or as a stabilizer in the production of polyurethane foams. In addition, tBOC could be used in the synthesis of pharmaceuticals and other fine chemicals. Finally, tBOC could be used as a ligand in coordination complexes, which could lead to the development of new compounds with interesting properties.
合成方法
TBOC is synthesized through a series of reactions starting with the reaction of tert-butyl chloride and cyclobutanol, which produce tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. The reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of between 0 and 10°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the product. The reaction is typically completed within 1-2 hours.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves the reaction of tert-butyl carbamate with 2-cyclobutyl-1-oxopropan-2-yl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "2-cyclobutyl-1-oxopropan-2-yl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 2-cyclobutyl-1-oxopropan-2-yl chloride to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Purify the product by column chromatography" ] } | |
CAS 编号 |
1785119-53-0 |
分子式 |
C12H21NO3 |
分子量 |
227.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




